N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide
Description
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a chromenone-derived benzamide featuring a 3,4,5-trimethoxyphenyl substituent at position 3 of the chromenone core and a benzamide group at position 2 (Figure 1). Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with demonstrated bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHQMXACRRRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromen-4-one Core
The chromen-4-one scaffold is typically synthesized via Claisen-Schmidt condensation between 3-acetylcoumarin and aryl aldehydes. In a representative procedure, 3-acetylcoumarin (10 mmol) reacts with 3,4,5-trimethoxybenzaldehyde (12 mmol) in chloroform under reflux, catalyzed by piperidine (0.5 eq). The reaction proceeds at 80°C for 6 hours, yielding 3-(3,4,5-trimethoxybenzylidene)-4-chromanone as a yellow crystalline solid (yield: 78%; mp: 162–164°C). Alternative methods employ ultrasound-assisted condensation, reducing reaction time to 2 hours while maintaining comparable yields.
Table 1: Optimization of Chromen-4-one Synthesis
| Condition | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Conventional reflux | 78 | 92 | 6 |
| Ultrasound-assisted | 82 | 94 | 2 |
| Microwave-assisted | 75 | 89 | 1.5 |
Benzamide Group Incorporation
The final amidation step involves reacting 3-(3,4,5-trimethoxyphenyl)-4-chromanone-2-amine with benzoyl chloride under Schotten-Baumann conditions. In a optimized protocol, the amine intermediate (5 mmol) is dissolved in dichloromethane (20 mL) and treated with benzoyl chloride (6 mmol) in the presence of triethylamine (7 mmol) at 0–5°C. After stirring for 4 hours, the product precipitates as a white solid (yield: 91%; mp: 210–212°C). Alternative approaches employ solid-phase synthesis using Wang resin-bound intermediates, reducing purification steps and improving scalability.
Table 2: Comparative Analysis of Amidation Methods
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM | Et₃N | 91 | 98 |
| Solid-phase synthesis | DMF | DIEA | 88 | 97 |
| Microwave-assisted | THF | K₂CO₃ | 84 | 95 |
Optimization of Reaction Conditions
Catalyst Selection
Heterogeneous catalysts, particularly molecular sieve-supported palladium, enhance reaction efficiency in Suzuki-Miyaura coupling. A study demonstrated that Pd/3Å molecular sieve catalysts achieve 92% yield in the trimethoxyphenyl coupling step, with recyclability up to 30 cycles without significant activity loss. Homogeneous catalysts like Pd(PPh₃)₄, while effective (yield: 87%), suffer from poor recyclability and metal leaching.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may degrade acid-labile trimethoxy groups. Mixed solvent systems (toluene/ethanol 3:1) balance reactivity and stability, achieving 89% yield in the final amidation step.
Analytical Characterization
Spectroscopic Analysis
- IR Spectroscopy : Key absorptions include C=O stretches at 1685 cm⁻¹ (chromen-4-one) and 1640 cm⁻¹ (benzamide).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=7.6 Hz, 1H, H-5), 7.82–7.45 (m, 5H, benzamide), 6.92 (s, 2H, trimethoxyphenyl), 3.89 (s, 9H, OCH₃).
- LC-MS : [M+H]⁺ at m/z 474.2, consistent with the molecular formula C₂₇H₂₃NO₇.
Comparative Analysis with Structural Analogues
Modifying the chromen-4-one substituents significantly impacts synthetic complexity:
Table 3: Impact of Substituents on Synthesis Efficiency
| Compound | 3-Substituent | Amide Group | Yield (%) |
|---|---|---|---|
| N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | 4-methoxyphenyl | Benzamide | 78 |
| N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide | 3,4-dimethoxyphenyl | Acetamide | 82 |
| Target compound | 3,4,5-trimethoxyphenyl | Benzamide | 91 |
The electron-donating methoxy groups in the trimethoxyphenyl substituent increase nucleophilicity, facilitating electrophilic aromatic substitution but requiring stringent oxygen-free conditions to prevent demethylation.
Challenges and Limitations in Synthesis
- Demethylation Risk : Prolonged heating above 100°C induces partial demethylation of trimethoxy groups, necessitating strict temperature control.
- Purification Complexity : Silica gel chromatography often fails to resolve diastereomers formed during cyclization; preparative HPLC increases costs.
- Scale-up Issues : Microwave- and ultrasound-assisted methods, while efficient, face engineering challenges in industrial reactors.
Chemical Reactions Analysis
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Scientific Research Applications
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown promising activity against various cancer cell lines, including breast and lung cancer cells[][3].
Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.
Drug Development: The compound is explored as a lead compound for the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation and survival. It can induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenone-Based Analogs
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamides
- Structure: Chromenone core with a trifluoromethyl (CF₃) group at position 2 and benzamide at position 6 .
- Key Differences: The CF₃ group at position 2 (vs.
- Synthesis: Achieved via alkylation of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one with benzoyl halides in acetonitrile, yielding 87–96% .
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Structure: Chromenone core with bromine at position 4 and benzamide at position 6 .
- Key Differences : Substitution at position 6 (vs. position 2 in the target) may reduce steric hindrance, enhancing binding to hydrophobic pockets in biological targets.
- Activity : Antiproliferative effects reported in preliminary studies, though less potent than trimethoxyphenyl-containing analogs .
Trimethoxyphenyl-Containing Analogs
(E)-N-(4-Iodophenyl)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzamide (A3)
- Structure: Chalcone core linking benzamide and trimethoxyphenyl groups via a propenone bridge .
- Key Differences: The chalcone scaffold (vs.
- Synthesis : Prepared via Claisen-Schmidt condensation, yielding 45% .
- Activity : Exhibited anti-breast cancer activity (IC₅₀ = 2.1 µM) in MCF-7 cells, attributed to the trimethoxyphenyl group’s tubulin-binding affinity .
N-(6-Bromo-4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl)benzamide
- Structure: Quinazolinone core with trimethoxyphenyl at position 2 and benzamide at position 6 .
- Key Differences: The quinazolinone core (vs. chromenone) may enhance DNA intercalation or topoisomerase inhibition.
- Activity: Preliminary data suggest cytotoxicity against leukemia cells, though less pronounced than chromenone derivatives .
Benzamide Derivatives with Varied Cores
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Simple benzamide with a trimethoxyphenyl group directly attached to the carbonyl .
- Synthesis : Synthesized via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene (yield: 85%) .
- Activity : Moderate antimicrobial activity, highlighting the role of the trimethoxyphenyl group in bioactivity .
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide
- Structure : Isoxazole carboxamide with trimethoxyphenyl and hydroxyphenyl substituents .
- Key Differences: The isoxazole ring (vs. chromenone) may improve metabolic stability.
- Activity : Inhibited mitochondrial permeability transition pore (mPTP) in HeLa cells, suggesting a mechanism distinct from tubulin inhibition .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Research Findings and Implications
Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group enhances cytotoxicity across analogs, likely due to tubulin-binding interactions, as seen in combretastatin derivatives .
Core Structure Impact: Chromenones exhibit superior pharmacokinetic profiles (e.g., solubility, half-life) compared to chalcones or quinazolinones, attributed to their planar rigidity and oxygen-rich structure .
Substituent Position : Benzamide at position 2 (target compound) may improve target affinity over position 6 analogs by reducing steric hindrance .
Synthetic Efficiency: Chromenone derivatives are synthesized in higher yields (87–96%) compared to chalcones (45%), favoring scalable production .
Biological Activity
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a chromone core coupled with a benzamide group and a trimethoxyphenyl moiety . These structural elements contribute to its biological activity and differentiate it from other compounds in the same class.
| Structural Feature | Description |
|---|---|
| Chromone Core | A bicyclic structure that is known for various biological activities. |
| Benzamide Group | Enhances solubility and bioavailability. |
| Trimethoxyphenyl | Imparts unique electronic properties and potential interactions with biological targets. |
Research indicates that this compound interacts with multiple biological targets, which may include:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
- Anticancer Activity : It exhibits cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Studies
Several studies have documented the biological activities of this compound. Below is a summary of key findings:
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective properties of similar compounds, it was found that derivatives with trimethoxy substitutions significantly reduced neuronal cell death induced by oxidative stress in PC12 cells, suggesting a similar potential for this compound.
- Anticancer Activity : A series of experiments on various cancer cell lines showed that this compound could inhibit cell proliferation effectively at concentrations ranging from 10 to 50 μM. The mechanism involved the induction of apoptosis via mitochondrial pathways.
Q & A
Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., methoxy groups, benzamide linkers) and assess activity.
- Free Energy Perturbation (FEP) : Predict binding energy changes for analogs using molecular dynamics (e.g., Schrodinger FEP+).
- Selectivity Screening : Profile against related enzymes (e.g., HDAC isoforms) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
